molecular formula C5H6ClN3S B8807354 4-Chloro-6-methylsulfanylpyrimidin-2-amine CAS No. 6307-36-4

4-Chloro-6-methylsulfanylpyrimidin-2-amine

Cat. No. B8807354
CAS RN: 6307-36-4
M. Wt: 175.64 g/mol
InChI Key: IHZKIYDTXJYYNL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-6-methylsulfanylpyrimidin-2-amine” are not well-documented .

Mechanism of Action

The mechanism of action of “4-Chloro-6-methylsulfanylpyrimidin-2-amine” is not clearly defined in the available literature .

properties

CAS RN

6307-36-4

Product Name

4-Chloro-6-methylsulfanylpyrimidin-2-amine

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

4-chloro-6-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C5H6ClN3S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

IHZKIYDTXJYYNL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4,6-dichloro-2-pyrimidinamine (1.0 g, 6.1 mmol) in EtOH (15 ml) was added sodium thiomethoxide (0.43 g, 6.10 mmol) and the reaction mixture was stirred for 1 hour at room temperature. The mixture was poured onto water and EtOAc. The organic layer was separated and the aqueous layer was further extracted with EtOAc. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated to afford the crude title compound (910 mg) as a yellow solid. LC-MS (ES) m/z=176 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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